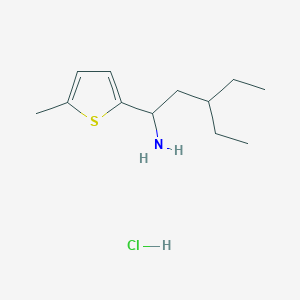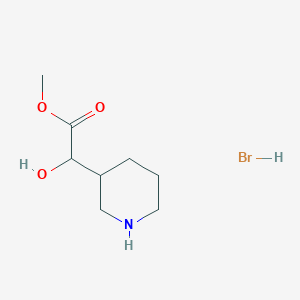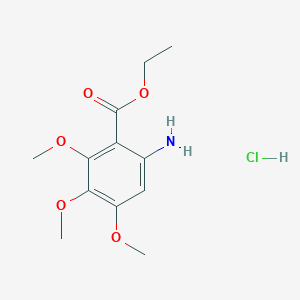
3-Ethyl-1-(5-methylthiophen-2-yl)pentan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-1-(5-methylthiophen-2-yl)pentan-1-amine hydrochloride, also known as 3-ethyl-5-methylthiophen-2-ylpentan-1-amine hydrochloride, is an organic compound with a molecular formula of C9H17ClN2S. It is a white, crystalline solid that is insoluble in water. The compound has a melting point of 105-107°C. This compound is a versatile compound with a wide range of applications. It is used in the synthesis of various pharmaceuticals, as well as in the production of materials such as polymers, plastics, and dyes. Additionally, this compound is used in the synthesis of other organic compounds, such as heterocyclic compounds and organometallic compounds.
Scientific Research Applications
Introduction to Cathinone Derivatives
The study of cathinone derivatives, including substances similar in structure to 3-Ethyl-1-(5-methylthiophen-2-yl)pentan-1-amine hydrochloride, provides insight into the structural elucidation of novel psychoactive substances. Research highlights the crystal structures of various cathinone derivatives, revealing their potential for recreational use and posing new challenges for law enforcement and public health (Wood et al., 2017).
Spectroscopic Identification Techniques
Innovative methods for identifying and characterizing cathinone derivatives through spectroscopic studies have been developed. This includes GC-MS, IR, NMR, and X-ray diffraction techniques, providing a comprehensive approach to identifying novel cathinone substances (Nycz et al., 2016).
Catalytic Applications in Organic Synthesis
Cathinone derivatives have also been explored for their potential applications in organic synthesis. Studies on rhodium(I) and iridium(I) complexes containing cathinone derivatives as ligands demonstrate their effectiveness as catalysts for intramolecular hydroamination, showcasing their versatility beyond psychoactive substance research (Field et al., 2005).
Anticancer Research
Amino acetate functionalized Schiff base organotin(IV) complexes, structurally related to cathinone derivatives, have been synthesized and evaluated for their cytotoxicity against various human tumor cell lines. These compounds exhibit significant anticancer activity, underscoring the potential of cathinone derivatives in medicinal chemistry (Basu Baul et al., 2009).
Synthesis of Medical Intermediates
Research into the synthesis of compounds structurally similar to this compound has led to the development of important medical intermediates. These studies provide a foundation for the synthesis of complex molecules with potential pharmaceutical applications (Zhang Ping-rong, 2009).
Antimicrobial Agents
New quinazoline derivatives, which share core structural similarities with cathinone derivatives, have been synthesized and evaluated for their antimicrobial properties. These compounds demonstrate potential as therapeutic agents against bacterial and fungal infections (Desai et al., 2007).
properties
IUPAC Name |
3-ethyl-1-(5-methylthiophen-2-yl)pentan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NS.ClH/c1-4-10(5-2)8-11(13)12-7-6-9(3)14-12;/h6-7,10-11H,4-5,8,13H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECPHKKXAHLOGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CC(C1=CC=C(S1)C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.83 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-Bromo-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1445705.png)




![4-Fluoro-2-[3-(2-phenoxyethyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B1445711.png)

